Chlorodimethyl(2-phenylethyl)silane
Overview
Description
Chlorodimethyl(2-phenylethyl)silane, also known as Chlorodimethyl (2-phenylethyl)silane, is a chemical compound with the molecular formula C₁₀H₁₅ClSi. It is a silane derivative where a silicon atom is bonded to two methyl groups, a chlorine atom, and a phenethyl group. This compound is used in various chemical synthesis processes due to its reactivity and versatility .
Preparation Methods
Chlorodimethyl(2-phenylethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphenethylsilane with a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions. The reaction typically proceeds as follows:
C6H5CH2CH2Si(CH3)2H+SOCl2→C6H5CH2CH2Si(CH3)2Cl+SO2+HCl
Industrial production methods often involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Chlorodimethyl(2-phenylethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silane derivatives.
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The phenethyl group can undergo oxidation reactions to form corresponding ketones or carboxylic acids under specific conditions.
Common reagents used in these reactions include water, alcohols, amines, and oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chlorodimethyl(2-phenylethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silane derivatives and as a protecting group for alcohols and amines.
Biology: In biological research, it is used to modify surfaces of biomolecules and nanoparticles to enhance their stability and functionality.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable and biocompatible silane coatings.
Mechanism of Action
The mechanism of action of Chlorodimethyl(2-phenylethyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly reactive due to the presence of the electronegative chlorine atom, which makes it susceptible to nucleophilic attack. This reactivity allows it to form stable bonds with a wide range of organic and inorganic molecules, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Chlorodimethyl(2-phenylethyl)silane can be compared with other similar compounds such as:
Chlorodimethylphenylsilane: This compound has a phenyl group instead of a phenethyl group, which affects its reactivity and applications.
Chlorotrimethylsilane: This compound has three methyl groups attached to the silicon atom, making it less reactive compared to this compound.
Dichlorodimethylsilane: This compound has two chlorine atoms attached to the silicon atom, making it more reactive and suitable for different types of chemical reactions.
The uniqueness of this compound lies in its phenethyl group, which provides specific reactivity and applications that are not achievable with other similar compounds .
Properties
IUPAC Name |
chloro-dimethyl-(2-phenylethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQHOJYUBTWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066166 | |
Record name | Chlorodimethyl(2-phenylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17146-08-6 | |
Record name | [2-(Chlorodimethylsilyl)ethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17146-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyldimethylchlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [2-(chlorodimethylsilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorodimethyl(2-phenylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethyl(2-phenylethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETHYLDIMETHYLCHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDK452N7CZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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